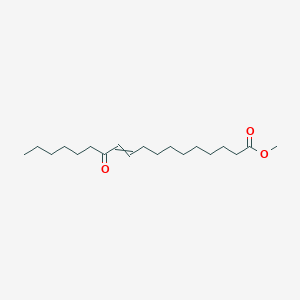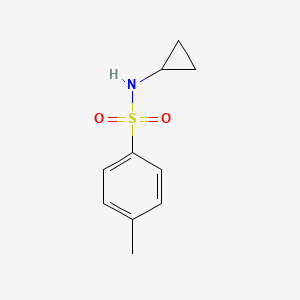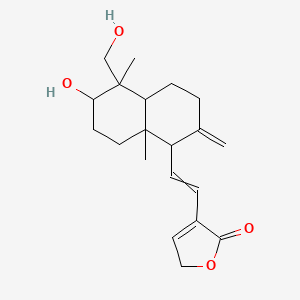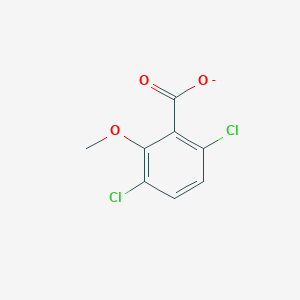
3,6-Dichloro-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-2-methoxybenzoate is a member of the class of benzoates resuting from the deprotonation of the carboxy group of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Major microspecies at pH 7.3 It derives from an O-methylsalicylate. It is a conjugate base of a dicamba.
科学的研究の応用
Synthesis and Catalysis
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is utilized in herbicides. A study focused on the synthesis of dicamba ester, a key intermediate in forming dicamba, using dimethyl carbonate and MgO as a catalyst. This process involves esterification and etherification, highlighting dicamba's role in green chemistry and catalyst research (Deshmukh & Yadav, 2017).
Biochemistry and Microbial Degradation
Dicamba's degradation by soil microbes involves dicamba monooxygenase, a Rieske nonheme oxygenase, which catalyzes dicamba's oxidative demethylation to 3,6-dichlorosalicylic acid. The crystal structures of this enzyme, both free and bound to dicamba, reveal insights into the biochemistry of xenobiotic degradation (Dumitru et al., 2009).
Environmental Chemistry and Degradation
Research on the mineralization of dicamba in aqueous solutions through electro-Fenton and photoelectro-Fenton processes was conducted. This study is significant for environmental chemistry, particularly in the degradation of herbicides in water (Brillas et al., 2003).
Soil Science and Herbicide Transport
A study on the transport of dicamba in Lohmiller clay soil contributes to soil science, especially in understanding the mobility of herbicides in agricultural settings (Comfort et al., 1992).
Photocatalytic Treatments
The photo-induced degradation of dicamba was explored in various systems, including UV photolytic treatment and TiO2 aqueous suspensions. This research is crucial for developing new methods in photocatalytic degradation of environmental pollutants (Fabbri et al., 2007).
Ionic Liquid Forms and Herbicide Efficacy
Research into the synthesis of new dicamba-based herbicidal salts aimed to improve dicamba's efficacy as a herbicide. This study's findings are relevant to agricultural chemistry, especially in the development of more effective herbicides with reduced environmental impact (Cojocaru et al., 2013).
特性
分子式 |
C8H5Cl2O3- |
|---|---|
分子量 |
220.03 g/mol |
IUPAC名 |
3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/p-1 |
InChIキー |
IWEDIXLBFLAXBO-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


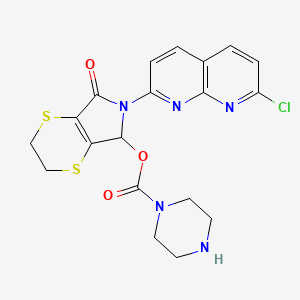
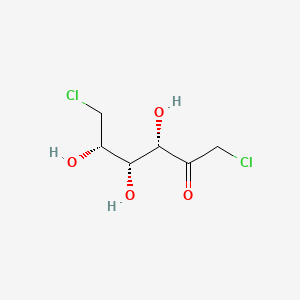
![1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide](/img/structure/B1229508.png)
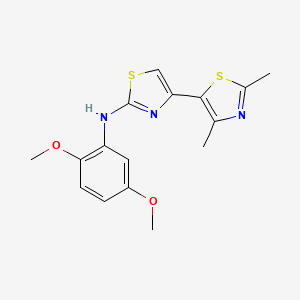
![N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1229510.png)

![2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)

![6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1229521.png)
